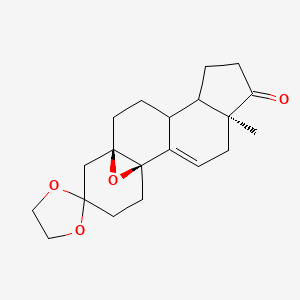![molecular formula C20H15FN2O3S B14097793 3-(2-fluorophenyl)-1-(3-methoxybenzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14097793.png)
3-(2-fluorophenyl)-1-(3-methoxybenzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-fluorophenyl)-1-(3-methoxybenzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione is a complex organic compound that belongs to the class of thienopyrimidinones This compound is characterized by its unique structure, which includes a thieno[3,2-d]pyrimidine core, substituted with a 2-fluorophenyl group and a 3-methoxybenzyl group
準備方法
The synthesis of 3-(2-fluorophenyl)-1-(3-methoxybenzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thieno[3,2-d]pyrimidine Core: This step involves the cyclization of appropriate precursors under specific conditions to form the thieno[3,2-d]pyrimidine ring.
Introduction of the 2-Fluorophenyl Group: This is achieved through a substitution reaction where a fluorophenyl group is introduced to the core structure.
Attachment of the 3-Methoxybenzyl Group: This step involves the use of a methoxybenzyl halide in the presence of a base to attach the methoxybenzyl group to the core structure.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using automated synthesis equipment and advanced purification techniques.
化学反応の分析
3-(2-fluorophenyl)-1-(3-methoxybenzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where specific groups in the molecule are replaced by other functional groups. Common reagents for these reactions include halides and bases.
The major products formed from these reactions depend on the specific conditions and reagents used.
科学的研究の応用
3-(2-fluorophenyl)-1-(3-methoxybenzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antitubercular agent.
Biological Studies: The compound is used in biological assays to study its effects on various cell lines and its potential cytotoxicity.
Industrial Applications: The compound’s unique structure makes it a candidate for use in the development of new materials and chemical processes.
作用機序
The mechanism of action of 3-(2-fluorophenyl)-1-(3-methoxybenzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets. In the case of its antitubercular activity, the compound is believed to inhibit key enzymes involved in the survival and replication of Mycobacterium species. The exact molecular pathways and targets are still under investigation, but it is thought to interfere with the bacterial cell wall synthesis and metabolic processes .
類似化合物との比較
Similar compounds to 3-(2-fluorophenyl)-1-(3-methoxybenzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione include other thienopyrimidinones with different substituents. For example:
Thieno[2,3-d]pyrimidin-4(3H)-ones: These compounds have shown potential as antitubercular agents and share a similar core structure.
Benzo[4,5]thieno-S,S-dioxide-benzofurans: These compounds are used in electroluminescent devices and have a related thieno structure.
The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties.
特性
分子式 |
C20H15FN2O3S |
|---|---|
分子量 |
382.4 g/mol |
IUPAC名 |
3-(2-fluorophenyl)-1-[(3-methoxyphenyl)methyl]thieno[3,2-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C20H15FN2O3S/c1-26-14-6-4-5-13(11-14)12-22-17-9-10-27-18(17)19(24)23(20(22)25)16-8-3-2-7-15(16)21/h2-11H,12H2,1H3 |
InChIキー |
UMUGNPGPUSKSAR-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=CC(=C1)CN2C3=C(C(=O)N(C2=O)C4=CC=CC=C4F)SC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



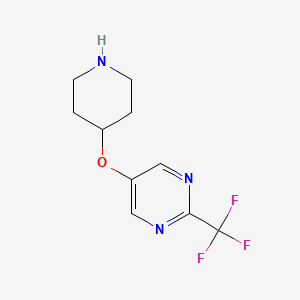
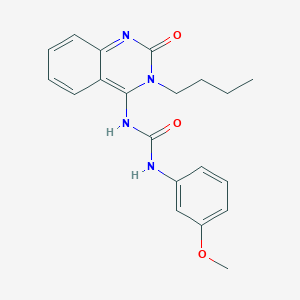
![1-(4-Benzylpiperidin-1-yl)-2-{[(4-hydroxyquinazolin-2-yl)methyl]sulfanyl}ethanone](/img/structure/B14097730.png)
![N-[(4-chlorophenyl)methyl]-3-{3-oxo-5-sulfanylidene-2H,3H,5H,6H-imidazo[1,2-c]quinazolin-2-yl}propanamide](/img/structure/B14097739.png)
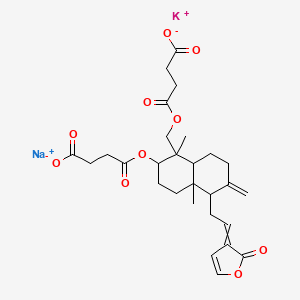
![4-((2,4-Dioxo-1,3-diazaspiro[4.6]undecan-3-yl)methyl)benzonitrile](/img/structure/B14097748.png)
![4-(4-bromophenyl)-3-(5-chloro-2-hydroxy-4-methylphenyl)-5-(pyridin-3-ylmethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14097752.png)
![1-(4-ethenylbenzyl)-3-(3-methylphenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14097753.png)
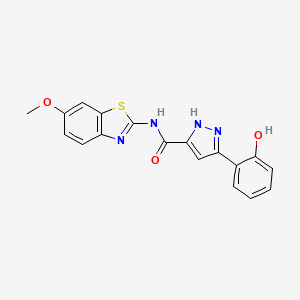
![2-(2-(naphthalen-1-yl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)-N-phenylacetamide](/img/structure/B14097761.png)

![[(6S,8S,9R,10S,11S,13S,14S,16R)-17-[[(6S,8S,9R,10S,11S,13S,14S,16R)-6,9-difluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-17-propanoyloxy-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthrene-17-carbonyl]disulfanyl]carbonyl-6,9-difluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] propanoate](/img/structure/B14097770.png)
